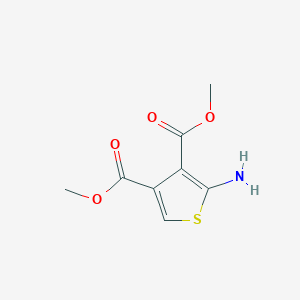

Dimethyl 2-aminothiophene-3,4-dicarboxylate

Description

Properties

Molecular Formula |

C8H9NO4S |

|---|---|

Molecular Weight |

215.23 g/mol |

IUPAC Name |

dimethyl 2-aminothiophene-3,4-dicarboxylate |

InChI |

InChI=1S/C8H9NO4S/c1-12-7(10)4-3-14-6(9)5(4)8(11)13-2/h3H,9H2,1-2H3 |

InChI Key |

DNBAVOPHUYYYMT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CSC(=C1C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-aminothiophene-3,4-dicarboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for its efficiency in producing aminothiophene derivatives.

Industrial Production Methods

Industrial production methods for dimethyl 2-aminothiophene-3,4-dicarboxylate may involve large-scale adaptations of laboratory synthesis techniques. These methods often require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Condensation Reactions

The amino group at position 2 facilitates condensation with carbonyl compounds. For example:

-

Azomethine formation : Reacting with aldehydes under reflux conditions yields conjugated azomethines. A study demonstrated condensation with terephthalaldehyde to form bis-2-(1,3-iminophenylene)-5-amino-thiophene-3,4-dicarboxylic acid diethyl ester, confirmed by NMR (δ 8.13 ppm for –C=N–) and NMR (δ 159.4 ppm for carbonyl) .

| Reagent | Conditions | Product Yield |

|---|---|---|

| Terephthalaldehyde | Reflux, activated charcoal, chloroform | 86% |

Nucleophilic Substitution

The amino group participates in nucleophilic substitutions, particularly with electrophilic reagents:

-

Thiol incorporation : Reacting with 3-methoxyphenylthiol in DMSO-d produces dimethyl 3-[(3-methoxyphenyl)thio]thiophene-2,5-dicarboxylate, confirmed by NMR (δ 6.84 ppm for thiophene proton) .

Gewald Reaction Optimization

While Dimethyl 2-aminothiophene-3,4-dicarboxylate itself is a product of the Gewald reaction, its derivatives are synthesized via optimized protocols:

-

Catalytic systems : Piperidinium borate (20 mol%) in EtOH/HO (9:1) at 100°C achieves 96% yield for analogous 2-aminothiophenes .

| Catalyst | Solvent | Time (min) | Yield (%) |

|---|---|---|---|

| Piperidinium borate | EtOH/HO | 25 | 96 |

| Morpholinium borate | MeOH | 85 | 82 |

Ester Group Transformations

The methyl esters undergo hydrolysis or transesterification:

-

Hydrolysis : Acidic hydrolysis converts esters to carboxylic acids, as shown in the synthesis of 3-nitrothiophene-2,5-dicarboxylic acid from its dimethyl ester .

-

Transesterification : Ethanol in basic conditions replaces methyl groups with ethyl, yielding diethyl analogs (e.g., diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, 89% yield) .

Reduction and Oxidation

-

Nitro reduction : Hydrogenation over Pd/C reduces nitro groups to amines, critical for synthesizing aminothiophene derivatives .

-

Sulfur oxidation : While direct data is limited, analogous thiophenes oxidize to sulfoxides using HO .

Cyclization and Ring Expansion

Reactions with bifunctional reagents enable cyclization:

-

Thieno[3,2-b]thiophenes : Treatment with thiols and subsequent cyclization forms fused thiophene systems, as evidenced by NMR (δ 7.54–7.11 ppm for aromatic protons) .

Comparative Reactivity

Key differences from analogs:

| Compound | Reactivity Highlights |

|---|---|

| Diethyl 2-aminothiophene-3,4-dicarboxylate | Higher solubility in organic phases |

| Methyl 2-amino-4-methylthiophene-3-carboxylate | Steric hindrance reduces substitution |

Mechanistic Insights

Scientific Research Applications

Dimethyl 2-aminothiophene-3,4-dicarboxylate is a versatile building block in organic synthesis because it has a thiophene ring, two carboxylate ester groups, and an amino group. Its molecular weight is approximately 243.28 g/mol. The presence of both amino and ester functionalities allows for a variety of chemical modifications, which enhances its utility in medicinal chemistry and materials science.

Scientific Research Applications

- Medicinal Chemistry The presence of both the amino and ester functionalities allows for a variety of chemical modifications, enhancing its utility in medicinal chemistry.

- Materials Science The presence of both the amino and ester functionalities allows for a variety of chemical modifications, enhancing its utility in materials science.

- Biological activities Research indicates that compounds similar to dimethyl 2-aminothiophene-3,4-dicarboxylate exhibit significant biological activities. Interaction studies involving dimethyl 2-aminothiophene-3,4-dicarboxylate focus on its binding affinity with various biological targets. These studies often employ techniques such as biological assays.

- Synthesis of Thienoindole Analogs The thieno[3,2-b]indole moiety is specifically useful in the development of antituberculosis, antitumor, anti-infective, anti-osteoarthritis, antibacterial, and antifungal drugs and also potent in curing neurological diseases such as senile dementia and Parkinson's disease .

- ** organic electronic application** It is an important type of π-extended electron-rich system, which can be used for designing molecules for photosensitive and photovoltaic devices . In the past few years, it has also been widely used in designing and engineering fused molecules for organic electronic application, which basically works via the electron push–pull mechanism . This moiety is present in several functionalized organic dyes .

Structural Similarity Comparisons

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| Diethyl 2-aminothiophene-3,4-dicarboxylate | 1.00 | Ethyl esters instead of methyl esters |

| Methyl 2-amino-4-methylthiophene-3-carboxylate | 0.97 | Methyl substitution at position 4 |

| Methyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate | 0.97 | Methoxymethyl group at position 4 |

| Ethyl 2-amino-4-methylthiophene-3-carboxylate | 0.95 | Ethyl substitution at position 2 |

Mechanism of Action

The mechanism of action of dimethyl 2-aminothiophene-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological processes such as cell signaling, metabolism, and gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Ester Group Variations: Methyl vs. Ethyl Derivatives

- Diethyl 2-Aminothiophene-3,4-dicarboxylate Structure: Ethyl ester groups at positions 3 and 4 (C10H13NO4S; MW 243.28 g/mol) . Applications: Used in the synthesis of thiophene-based polymers and as a ligand in metal-catalyzed reactions .

- Dimethyl 2-Aminothiophene-3,4-dicarboxylate Structure: Methyl ester groups (C8H9NO4S; lower molecular weight). Properties: Improved solubility in polar solvents due to smaller ester groups, facilitating reactions in aqueous or mixed-solvent systems .

Key Difference : Ethyl derivatives offer better lipid solubility, whereas methyl analogs are more amenable to polar reaction environments.

Substituent Modifications: Amino Group Position and Number

- Dimethyl 4-Aminothiophene-2,3-dicarboxylate Hydrochloride Structure: Amino group at position 4, ester groups at 2 and 3 (C8H10ClNO4S; MW 251.69 g/mol) . Properties: The positional isomerism alters electronic distribution, reducing aromatic stabilization compared to the 2-amino derivative. The hydrochloride form enhances aqueous solubility . Applications: Intermediate in antihypertensive drug synthesis due to its improved bioavailability .

- Diethyl 2,5-Diaminothiophene-3,4-dicarboxylate Structure: Additional amino group at position 5 (C12H15N2O4S; MW 283.32 g/mol) . Properties: Enhanced hydrogen-bonding capacity and coordination ability, making it suitable for metal-organic frameworks (MOFs) and catalysis .

Key Difference: Additional amino groups expand utility in coordination chemistry, while positional isomers offer tailored solubility and reactivity.

Heterocyclic Ring Analogs

- Dimethyl 2-(N,N-Diisopropylamino)-5-ethoxycarbonylpyrrole-3,4-dicarboxylate Structure: Pyrrole ring instead of thiophene, with ethoxycarbonyl and diisopropylamino substituents . Properties: Pyrrole’s lower aromaticity increases susceptibility to electrophilic attack compared to thiophene. The ethoxycarbonyl group introduces steric hindrance . Applications: Used in Diels-Alder reactions for polycyclic compound synthesis .

Pyridazine-3,4-dicarboxylates

- Structure : Six-membered pyridazine ring with two nitrogen atoms and ester groups .

- Properties : Pyridazine’s electron-deficient nature enables nucleophilic aromatic substitutions, unlike thiophene’s electron-rich system .

- Applications : Anticancer and antimicrobial agents due to nitrogen-rich heterocyclic cores .

Key Difference : Thiophene derivatives excel in electron-rich reactivity, while pyridazine and pyrrole analogs are suited for electron-deficient or coordination-driven reactions.

Data Tables

Table 1: Physical and Structural Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| Dimethyl 2-aminothiophene-3,4-dicarboxylate | C8H9NO4S | 215.23 | 2-NH2, 3/4-COOCH3 | Drug precursors, polymers |

| Diethyl 2-aminothiophene-3,4-dicarboxylate | C10H13NO4S | 243.28 | 3/4-COOCH2CH3 | Ligands, agrochemicals |

| Dimethyl 4-aminothiophene-2,3-dicarboxylate | C8H10ClNO4S | 251.69 | 4-NH2, 2/3-COOCH3 (HCl salt) | Antihypertensive agents |

| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate | C12H15N2O4S | 283.32 | 2/5-NH2, 3/4-COOCH2CH3 | MOFs, catalysis |

Table 2: Reactivity and Solubility Profiles

| Compound | Aromatic Stability | Solubility (Polar Solvents) | Key Reactivity |

|---|---|---|---|

| Dimethyl 2-aminothiophene-3,4-dicarboxylate | High | Moderate | Electrophilic substitution, cyclization |

| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate | Moderate | Low | Coordination, hydrogen bonding |

| Pyridazine-3,4-dicarboxylates | Low | High | Nucleophilic aromatic substitution |

Biological Activity

Dimethyl 2-aminothiophene-3,4-dicarboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, synthesis, biological activities, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

Dimethyl 2-aminothiophene-3,4-dicarboxylate has the molecular formula and a molecular weight of approximately 243.28 g/mol. The compound features a thiophene ring with two carboxylate ester groups and an amino group, which enhances its reactivity and biological activity compared to similar compounds.

Synthesis

The synthesis of dimethyl 2-aminothiophene-3,4-dicarboxylate typically involves multi-step organic reactions. One common method is the Gewald synthesis, which utilizes thioketones and active methylenes to form the desired thiophene derivatives. The general reaction scheme can be summarized as follows:

-

Formation of Thiophene Ring :

- Reactants: Thioketone + Active Methylene Compound + Sulfur

- Conditions: Heat under reflux in a suitable solvent (e.g., ethanol).

-

Substitution Reactions :

- Introduction of amino and carboxylate groups through further functionalization.

This synthetic pathway allows for the introduction of various functional groups, enhancing the compound's pharmacological potential.

Biological Activities

Research indicates that dimethyl 2-aminothiophene-3,4-dicarboxylate exhibits several significant biological activities:

- Antimicrobial Activity : Compounds derived from thiophenes have shown promising antimicrobial properties. Studies have evaluated their effectiveness against various bacteria and fungi, demonstrating inhibition zones in vitro against pathogens such as Candida albicans and Staphylococcus aureus .

- Antiproliferative Effects : Dimethyl 2-aminothiophene derivatives have been reported to exhibit antiproliferative activity against human cervical and pancreatic cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

- Anti-inflammatory Properties : Some studies suggest that these compounds can reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases .

Case Studies

- Antifungal Efficacy : A study investigated the antifungal potential of a chitosan-based film incorporating a derivative of dimethyl 2-aminothiophene. The film demonstrated significant antifungal activity against multiple Candida species, with varying degrees of inhibition based on concentration .

- Antiproliferative Activity : Another research effort focused on evaluating the effects of dimethyl 2-aminothiophene derivatives on cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis in cervical cancer cells .

Comparative Analysis

To better understand the biological activity of dimethyl 2-aminothiophene-3,4-dicarboxylate, a comparison with similar compounds is useful:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| Diethyl 2-aminothiophene-3,4-dicarboxylate | 1.00 | Ethyl esters instead of methyl |

| Methyl 2-amino-4-methylthiophene-3-carboxylate | 0.97 | Methyl substitution at position 4 |

| Methyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate | 0.97 | Methoxymethyl group at position 4 |

This table highlights how dimethyl 2-aminothiophene stands out due to its unique structural features that enhance its reactivity and biological activities compared to other thiophene derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for dimethyl 2-aminothiophene-3,4-dicarboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, the Gewald reaction, involving ketones, sulfur, and cyanoacetates, can be adapted using dimethyl acetylenedicarboxylate (DMAD) as a dipolarophile. In situ cycloaddition with α-diazo carbonyl compounds (e.g., ethyl 2-cyanoacetate) under basic conditions yields thiophene derivatives . Key parameters include:

- Temperature : Reactions often proceed at 80–100°C.

- Catalysts : Rhodium(II) acetate or triphenylphosphine may enhance regioselectivity .

- Solvents : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Yield Optimization : Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >90% purity .

Q. How can structural characterization of dimethyl 2-aminothiophene-3,4-dicarboxylate be performed to confirm regiochemistry and functional groups?

- Methodological Answer :

- X-ray Crystallography : Resolves regiochemistry and crystal packing (e.g., monoclinic P21/c space group, β = 97.33°) .

- NMR Spectroscopy : NMR reveals characteristic peaks:

- Thiophene protons: δ 6.8–7.2 ppm (aromatic region).

- Methoxy groups: δ 3.7–3.9 ppm (singlet) .

- Elemental Analysis : Confirms C, H, N, and S content within ±0.3% of theoretical values .

Advanced Research Questions

Q. What strategies address contradictions in reactivity observed during functionalization of dimethyl 2-aminothiophene-3,4-dicarboxylate?

- Methodological Answer : Discrepancies in reactivity (e.g., unexpected byproducts during alkylation or arylation) often arise from steric hindrance or electronic effects. Solutions include:

- Computational Modeling : DFT calculations predict electrophilic aromatic substitution sites (e.g., C5 vs. C2 positions) .

- Protecting Groups : Temporarily masking the amino group with tert-butoxycarbonyl (Boc) prevents undesired side reactions during coupling .

- Kinetic Studies : Monitoring reaction progress via HPLC identifies intermediates (e.g., iminophosphoranes) that require quenching .

Q. How does dimethyl 2-aminothiophene-3,4-dicarboxylate perform as a ligand in coordination chemistry, and what metal complexes exhibit notable properties?

- Methodological Answer : The compound acts as a bidentate ligand via its carboxylate and amino groups. For example:

- Copper(II) Complexes : Synthesized by refluxing with Cu(NO) in ethanol. These complexes show paramagnetic behavior (EPR spectroscopy) and catalytic activity in oxidation reactions .

- Silver(I) Complexes : Exhibit luminescent properties under UV light, with emission maxima at 450–470 nm, suggesting applications in optoelectronics .

Q. What computational methods predict the electronic and spectroscopic properties of dimethyl 2-aminothiophene-3,4-dicarboxylate derivatives?

- Methodological Answer :

- TD-DFT : Calculates UV-Vis spectra (e.g., λ ≈ 320 nm for the thiophene π→π* transition) .

- NBO Analysis : Identifies hyperconjugative interactions stabilizing the amino-thiophene framework .

- Molecular Dynamics : Simulates solvation effects in DMSO or water to correlate with experimental solubility data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.